6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid.
Reduction: Formation of 2-methyl-1H-indole.
Substitution: Formation of 3-bromo-2-methyl-1H-indole.
Scientific Research Applications
6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
2-methyl-1H-indole: A simpler indole derivative with similar chemical properties.
Indole-3-carboxylic acid: An oxidation product of indole derivatives.
Uniqueness
6-{[(2-methyl-1H-indol-1-yl)acetyl]amino}hexanoic acid is unique due to its specific structure, which combines an indole moiety with a hexanoic acid chain. This unique structure may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C17H22N2O3 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
6-[[2-(2-methylindol-1-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-13-11-14-7-4-5-8-15(14)19(13)12-16(20)18-10-6-2-3-9-17(21)22/h4-5,7-8,11H,2-3,6,9-10,12H2,1H3,(H,18,20)(H,21,22) |
InChI Key |
ONPMECWIKGWTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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